molecular formula C18H13FN4O2S B11089490 {3-[(2-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid

{3-[(2-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid

Cat. No.: B11089490
M. Wt: 368.4 g/mol
InChI Key: GHEWKRUZAFYTPN-UHFFFAOYSA-N
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Description

2-{3-[(2-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a triazino moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-{3-[(2-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form the triazino-indole core . This intermediate is then further reacted with 2-fluorobenzyl chloride in the presence of a base to introduce the fluorobenzyl group

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

2-{3-[(2-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Hydrolysis: The acetic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{3-[(2-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(2-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid involves its interaction with specific molecular targets in the body. The indole core allows it to bind to various receptors and enzymes, modulating their activity. The triazino moiety can enhance its binding affinity and selectivity. The fluorobenzyl group can further influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar compounds to 2-{3-[(2-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid include other indole derivatives with different substituents. For example:

The uniqueness of 2-{3-[(2-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid lies in its specific combination of functional groups, which can result in distinct biological and chemical properties.

Properties

Molecular Formula

C18H13FN4O2S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazino[5,6-b]indol-5-yl]acetic acid

InChI

InChI=1S/C18H13FN4O2S/c19-13-7-3-1-5-11(13)10-26-18-20-17-16(21-22-18)12-6-2-4-8-14(12)23(17)9-15(24)25/h1-8H,9-10H2,(H,24,25)

InChI Key

GHEWKRUZAFYTPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4N3CC(=O)O)N=N2)F

Origin of Product

United States

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